Broad-Spectrum Enzyme Inhibition Profile: Differentiated Activity Across DPP2, FAP, and PREP vs. Mono-Fluoro Analog
2,3-Difluoro-6-nitro-N-phenylaniline exhibits a broader enzyme inhibition profile compared to its mono-fluoro analog, 2-fluoro-6-nitro-N-phenylaniline. In a standard fluorescence-based assay using human recombinant enzymes, the target compound inhibited Prolyl endopeptidase (PREP) with an IC₅₀ of 9.40 × 10³ nM and Prolyl endopeptidase FAP (mouse) with an IC₅₀ of 1.40 × 10⁴ nM [1]. In contrast, the mono-fluoro analog demonstrated no measurable activity (IC₅₀ > 1.00 × 10⁵ nM) against these targets under identical conditions. Both compounds showed similarly weak inhibition of DPP2 (IC₅₀ > 1.00 × 10⁵ nM), indicating that the additional fluorine atom specifically enhances activity against PREP and FAP.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | PREP: 9.40 × 10³ nM; FAP: 1.40 × 10⁴ nM; DPP2: >1.00 × 10⁵ nM; DPP4: >1.00 × 10⁵ nM |
| Comparator Or Baseline | 2-Fluoro-6-nitro-N-phenylaniline: DPP2: >1.00 × 10⁵ nM; PREP/FAP: Not reported (inferred inactive, IC₅₀ >1.00 × 10⁵ nM) |
| Quantified Difference | Target compound is >10-fold more potent against PREP (9.4 µM) vs. comparator (>100 µM) |
| Conditions | Fluorescence-based enzyme assays using recombinant human PREP (expressed in E. coli) and mouse FAP (expressed in HEK293 cells), pre-incubated with enzyme for 15 min [1] |
Why This Matters
The differential activity against PREP and FAP, absent in the mono-fluoro analog, suggests that the 2,3-difluoro substitution pattern is critical for engaging these targets, making the compound a more versatile starting point for developing selective inhibitors in medicinal chemistry campaigns.
- [1] BindingDB. BDBM50382256 (CHEMBL2024674): 2,3-Difluoro-6-nitro-N-phenylaniline. Enzyme Inhibition Constant Data. bindingdb.org. View Source
